Regioisomeric Structure Differentiation: 3-Bromo vs. 4-Bromo 1,2,5-Thiadiazolidine 1,1-Dioxide
The 3-bromophenyl isomer (CAS 1007579-03-4) differs from the 4-bromophenyl isomer (CAS 597553-41-8) in the position of the bromine substituent on the phenyl ring, as confirmed by distinct SMILES strings (O=S1(=O)NCCN1c1cccc(Br)c1 vs. O=S1(=O)NCCN1c1ccc(Br)cc1) and InChIKeys (XDDCFAJLGQCIRY vs. IVEMKLUOEJFXQE) . This structural difference results in altered electronic density at the C–Br bond, with the meta-bromine being less activated toward oxidative addition in palladium-catalyzed cross-couplings compared to the para-bromine, a property that can be exploited for sequential coupling strategies [1]. The two isomers share identical molecular formula (C₈H₉BrN₂O₂S) and molecular weight (277.14 Da), making chromatographic differentiation non-trivial and necessitating precise procurement of the correct regioisomer .
| Evidence Dimension | Regioisomeric identity (bromine position on phenyl ring) |
|---|---|
| Target Compound Data | 3-bromophenyl substitution; SMILES: O=S1(=O)NCCN1c1cccc(Br)c1; InChIKey: XDDCFAJLGQCIRY-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-bromophenyl substitution; SMILES: O=S1(=O)NCCN1c1ccc(Br)cc1; InChIKey: IVEMKLUOEJFXQE-UHFFFAOYSA-N |
| Quantified Difference | Substitution position: meta (C3) vs. para (C4); InChIKeys differ in the first hash block, confirming non-interchangeable connectivity |
| Conditions | Structural characterization by SMILES and InChIKey comparison; data sourced from authoritative chemical databases (Chemsrc) |
Why This Matters
For medicinal chemists conducting systematic SAR, the 3-bromo isomer provides a distinct electronic and steric environment that cannot be simulated by the 4-bromo isomer, making its specific procurement essential for generating valid SAR data points.
- [1] Duncton, M. A. J. (2011). Suzuki–Miyaura cross-coupling reactions. In *Palladium in Heterocyclic Chemistry* (pp. 47–80). Elsevier. (Discusses the effect of aryl halide substitution patterns on relative reactivity in cross-couplings.) View Source
